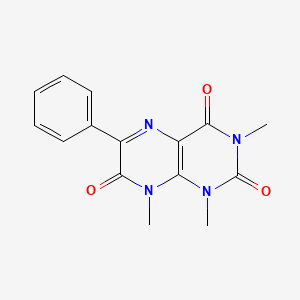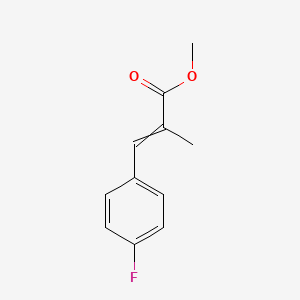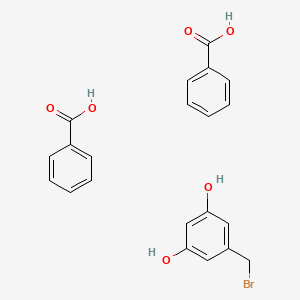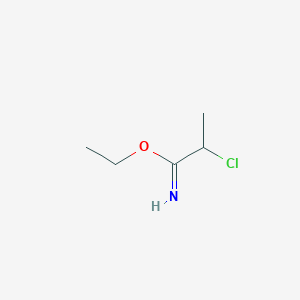
Ethyl 2-chloropropanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloropropanimidate is an organic compound with the molecular formula C5H10ClNO It is a derivative of propanoic acid and is characterized by the presence of an ethyl group, a chlorine atom, and an imidate functional group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-chloropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ammonia under cold conditions. The reaction is typically carried out in an ice-salt bath to maintain a temperature of 0-5°C, which helps to minimize the replacement of the chlorine atom and maximize the yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of sulfonyl chloride as a chlorinating agent. The process begins with the addition of ethyl acetoacetate into a reactor, followed by cooling to -5 to 10°C. Sulfonyl chloride is then added dropwise, and the temperature is gradually raised to 20-25°C to facilitate the reaction. This method is advantageous as it does not require solvents, reducing production costs and environmental impact .
化学反応の分析
Types of Reactions
Ethyl 2-chloropropanimidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form ethyl 2-chloropropanoate and ammonia.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as ethyl 2-aminopropanoate or ethyl 2-alkoxypropanoate can be formed.
Oxidation Products: Oxidation can yield compounds like ethyl 2-chloropropanoic acid.
Hydrolysis Products: Hydrolysis results in ethyl 2-chloropropanoate and ammonia.
科学的研究の応用
Ethyl 2-chloropropanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of ethyl 2-chloropropanimidate involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the imidate group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
Ethyl 2-chloropropanimidate can be compared with other similar compounds, such as:
Ethyl 2-chloropropanoate: Similar in structure but lacks the imidate group, making it less reactive in certain reactions.
Ethyl 2-bromopropanimidate: Contains a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Ethyl 2-aminopropanoate: Formed through substitution reactions with amines, this compound has different chemical properties and applications
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique reactivity and ability to undergo multiple types of chemical reactions make it a valuable intermediate in organic synthesis. Ongoing research continues to explore its applications and mechanisms of action, further highlighting its importance in scientific advancements.
特性
CAS番号 |
100606-80-2 |
|---|---|
分子式 |
C5H10ClNO |
分子量 |
135.59 g/mol |
IUPAC名 |
ethyl 2-chloropropanimidate |
InChI |
InChI=1S/C5H10ClNO/c1-3-8-5(7)4(2)6/h4,7H,3H2,1-2H3 |
InChIキー |
LNWRAWGOCGDBPL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=N)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





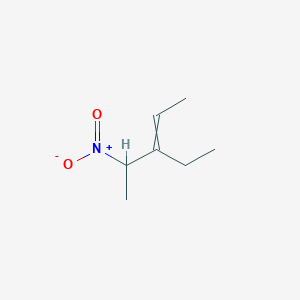
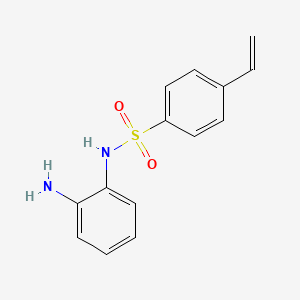
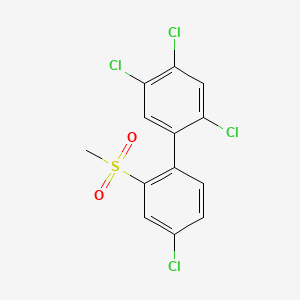
![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)


![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14321629.png)
